REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH:13]=[O:14])=[CH:7][CH:6]=1>C(O)C>[CH3:3][O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]2[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=2)[CH2:13][OH:14])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
573 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC=2C=C(C=O)C=CC2)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 25 min
|
Duration
|
25 min
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off from the reaction mixture
|
Type
|
ADDITION
|
Details
|
the residue was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water and brine in turn
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (chloroform/ethyl acetate=20)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OC=2C=C(CO)C=CC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 469 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |